molecular formula C24H24N2O4S B6567005 N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzamide CAS No. 946382-97-4

N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzamide

Cat. No.: B6567005
CAS No.: 946382-97-4
M. Wt: 436.5 g/mol
InChI Key: ADWIPIMAMVUZCG-UHFFFAOYSA-N
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Description

N-[1-(4-Methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzamide is a tetrahydroquinoline derivative characterized by a 4-methoxybenzenesulfonyl group at the 1-position and a 3-methylbenzamide substituent at the 6-position of the tetrahydroquinoline core. This compound belongs to a broader class of nitrogen-containing heterocycles with demonstrated bioactivity in oncology and enzymology, particularly as histone deacetylase (HDAC) inhibitors and nitric oxide synthase (NOS) modulators . Its structural design leverages the tetrahydroquinoline scaffold for enhanced metabolic stability and target affinity, while the sulfonyl and benzamide groups contribute to selective interactions with enzyme active sites .

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S/c1-17-5-3-6-19(15-17)24(27)25-20-8-13-23-18(16-20)7-4-14-26(23)31(28,29)22-11-9-21(30-2)10-12-22/h3,5-6,8-13,15-16H,4,7,14H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWIPIMAMVUZCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core This is often achieved through the reduction of quinoline derivatives

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques. The process would be optimized for efficiency and yield, ensuring the production of high-purity material suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst may be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using various nucleophiles and suitable solvents.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its sulfonamide group makes it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound has shown potential as a tool for studying enzyme inhibition and protein interactions. Its ability to bind to specific molecular targets makes it valuable in biochemical assays.

Medicine: The compound has been investigated for its therapeutic potential, particularly in the treatment of various diseases. Its mechanism of action involves the disruption of cellular processes, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it suitable for various applications, including as a reagent in chemical synthesis.

Mechanism of Action

The mechanism by which N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzamide exerts its effects involves the interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The compound’s structural and functional distinctions from analogous tetrahydroquinoline derivatives are summarized below, with supporting data from diverse studies:

Structural Comparisons
Compound Name / ID Key Substituents Core Structure Biological Target Reference
N-[1-(4-Methoxybenzenesulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl]-3-Methylbenzamide - 4-Methoxybenzenesulfonyl (1-position)
- 3-Methylbenzamide (6-position)
Tetrahydroquinoline HDACs, NOS
(E)-N-Hydroxy-3-(1-(4-Methoxyphenylsulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl)acrylamide (Compound 11) - 4-Methoxyphenylsulfonyl (1-position)
- Hydroxyacrylamide (6-position)
Tetrahydroquinoline HDACs (e.g., colorectal cancer)
N-(1-(Piperidin-4-yl)-1,2,3,4-Tetrahydroquinolin-6-yl)Thiophene-2-Carboximidamide (Compound 70) - Piperidin-4-yl (1-position)
- Thiophene-2-carboximidamide (6-position)
Tetrahydroquinoline iNOS, eNOS, nNOS
(S)-2-Amino-3-(4-Hydroxy-2,6-Dimethylphenyl)-N-((R)-6-(Naphthalen-1-ylmethyl)-1,2,3,4-Tetrahydroquinolin-4-yl)Propanamide (14k) - Naphthalen-1-ylmethyl (6-position)
- Propanamide (4-position)
Tetrahydroquinoline μ-Opioid Receptor (MOR)

Key Structural Insights :

  • Sulfonyl vs. This likely improves HDAC binding but reduces blood-brain barrier penetration relative to lipophilic MOR agonists .
  • Benzamide vs.

HDAC Inhibition :

  • The target compound shares structural motifs with HDAC inhibitors like (E)-N-hydroxy-3-(1-(4-methoxyphenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide (Compound 11), which exhibited potent antitumor activity in colorectal cancer models (IC₅₀ = 0.2–0.5 µM in vitro; tumor growth inhibition >70% in vivo) . However, the replacement of acrylamide with 3-methylbenzamide may reduce metal-binding capacity (critical for HDAC inhibition), suggesting a need for enzymatic assays to confirm potency .

NOS Modulation:

  • Tetrahydroquinoline derivatives with carboximidamide substituents (e.g., Compound 70) showed selective inhibition of inducible NOS (iNOS) over endothelial NOS (eNOS), with IC₅₀ values of 0.8 µM vs. >10 µM . The target compound’s benzamide group may alter this selectivity due to differences in hydrogen-bonding networks within the NOS active site .

Opioid Receptor Activity :

  • MOR-targeting analogs like 14k and 14l achieved sub-nanomolar binding affinities (Ki = 0.3–0.7 nM) but required lipophilic substituents (e.g., naphthalenylmethyl) for receptor engagement . The polar sulfonyl group in the target compound likely precludes significant MOR activity, highlighting its divergence toward enzymatic targets .

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